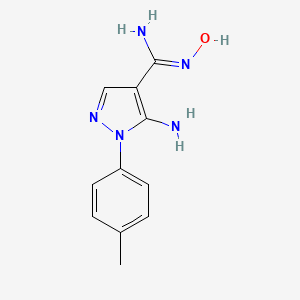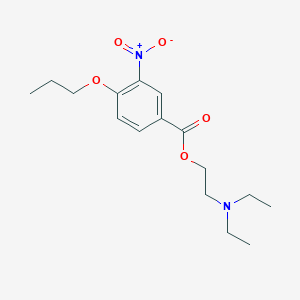
Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides. It is characterized by the presence of multiple benzyl and triphenylmethyl groups attached to a D-glucopyranoside backbone. This compound is often used in synthetic organic chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring The process begins with the selective benzylation of the hydroxyl groups at positions 2, 3, and 4The reaction conditions often involve the use of benzyl chloride and triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to remove protective groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace benzyl or triphenylmethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield benzyl aldehydes or carboxylic acids, while reduction can produce deprotected glucopyranosides .
Aplicaciones Científicas De Investigación
Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.
Biology: The compound is used in the study of glycosylation processes and the synthesis of glycosylated biomolecules.
Mecanismo De Acción
The mechanism of action of Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside involves its ability to act as a protecting group for hydroxyl functionalities. The benzyl and triphenylmethyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective modification of other parts of the molecule. The compound can be deprotected under specific conditions to reveal the free hydroxyl groups, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2,3,4-Tri-O-benzyl-6-O-trityl-alpha-D-mannopyranoside
- Benzyl 2,3,4-Tri-O-benzyl-6-O-[(2-methyl-2-propanyl)(diphenyl)silyl]-beta-L-threo-hexopyranoside
Uniqueness
Benzyl 2,3,4-Tri-O-benzyl-6-O-(triphenylmethyl)-D-glucopyranoside is unique due to its specific combination of benzyl and triphenylmethyl groups, which provide distinct protective properties and reactivity. This makes it particularly useful in synthetic organic chemistry for the selective protection and deprotection of hydroxyl groups .
Propiedades
Fórmula molecular |
C53H50O6 |
|---|---|
Peso molecular |
783.0 g/mol |
Nombre IUPAC |
(3R,4S,5R,6R)-2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane |
InChI |
InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2/t48-,49-,50+,51-,52?/m1/s1 |
Clave InChI |
GWEFKLSXFOMSCJ-HQCSBRPFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@@H]2[C@H](OC([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
SMILES canónico |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13410867.png)







![(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B13410932.png)
![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B13410944.png)
